

# Envonalkib Demonstrates Potent Activity Against Key ALK Secondary Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Envonalkib |           |
| Cat. No.:            | B10827855  | Get Quote |

#### For Immediate Release

A new-generation anaplastic lymphoma kinase (ALK) inhibitor, **Envonalkib** (TQ-B3139), shows significant therapeutic efficacy against various secondary mutations that confer resistance to earlier-generation ALK inhibitors. Preclinical data highlights its potential to address the challenge of acquired resistance in ALK-positive non-small cell lung cancer (NSCLC).

**Envonalkib**, a potent and orally active inhibitor of ALK, has demonstrated significant inhibitory activity against wild-type ALK with a half-maximal inhibitory concentration (IC50) of 1.96 nM. More importantly, in vitro studies have confirmed its efficacy against clinically relevant ALK resistance mutations, including the L1196M "gatekeeper" mutation and the G1269S mutation, with IC50 values of 35.1 nM and 61.3 nM, respectively. Preclinical evidence also suggests its sensitivity to other resistance mutations such as L1152R, R1275Q, and C1156Y.

# **Comparative Efficacy Against ALK Resistance Mutations**

Acquired resistance to ALK tyrosine kinase inhibitors (TKIs) is a major clinical challenge, frequently driven by the emergence of secondary mutations in the ALK kinase domain. To contextualize the therapeutic potential of **Envonalkib**, a comparison of its in vitro potency against key resistance mutations with that of other approved ALK inhibitors is presented below.



| ALK<br>Mutation | Envonalki<br>b (IC50,<br>nM) | Crizotinib<br>(IC50,<br>nM) | Alectinib<br>(IC50,<br>nM) | Brigatinib<br>(IC50,<br>nM) | Ceritinib<br>(IC50,<br>nM) | Lorlatinib<br>(IC50, nM) |
|-----------------|------------------------------|-----------------------------|----------------------------|-----------------------------|----------------------------|--------------------------|
| Wild-Type       | 1.96                         | ~3                          | 1.9                        | ~0.6                        | 0.15                       | ~0.02-1                  |
| L1196M          | 35.1                         | >500                        | Sensitive                  | Superior to<br>Crizotinib   | Highly<br>Active           | Potent<br>Activity       |
| G1269A/S        | 61.3<br>(G1269S)             | Resistant                   | Sensitive                  | Superior to<br>Crizotinib   | Highly<br>Active           | Potent<br>Activity       |
| G1202R          | Data Not<br>Available        | Resistant                   | Resistant                  | 184                         | Resistant                  | 49.9                     |
| I1171N/T        | Data Not<br>Available        | Resistant                   | Resistant                  | Data Not<br>Available       | Sensitive                  | Potent<br>Activity       |
| C1156Y          | Potentially<br>Sensitive     | Resistant                   | Sensitive                  | Superior to<br>Crizotinib   | Data Not<br>Available      | Potent<br>Activity       |
| L1152R          | Potentially<br>Sensitive     | Resistant                   | Sensitive                  | Data Not<br>Available       | Data Not<br>Available      | Potent<br>Activity       |

Note: IC50 values are compiled from various preclinical studies and are intended for comparative purposes. "Sensitive", "Resistant", "Highly Active", "Potent Activity", and "Superior to Crizotinib" are qualitative summaries from literature where specific IC50 values were not available for direct comparison.

# **Understanding the Mechanism of Action**

**Envonalkib** is a multi-targeted tyrosine kinase inhibitor that, in addition to ALK, also inhibits c-Met and ROS1.[1] This broader inhibitory profile may offer an advantage in overcoming resistance mechanisms that involve the activation of bypass signaling pathways. The binding of **Envonalkib** to the ATP-binding pocket of the ALK kinase domain prevents the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.





Click to download full resolution via product page

ALK Signaling Pathway Inhibition by **Envonalkib**.

### **Experimental Protocols**

The determination of the inhibitory activity of **Envonalkib** and other ALK inhibitors is primarily conducted through biochemical and cell-based assays.

# **Biochemical Kinase Inhibition Assay**

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.

Workflow:





Click to download full resolution via product page

Biochemical Kinase Assay Workflow.

#### Detailed Methodology:

 Reagents: Recombinant human ALK kinase domain (wild-type or specific mutant), a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.



- Inhibitor Preparation: Envonalkib and other comparator inhibitors are serially diluted to a range of concentrations.
- Reaction: The kinase, substrate, and inhibitor are incubated together. The kinase reaction is initiated by the addition of ATP.
- Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of <sup>32</sup>P-labeled phosphate) or fluorescence-based assays (e.g., LanthaScreen<sup>™</sup>, ADP-Glo<sup>™</sup>).
- Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a doseresponse curve.

### **Cell-Based Viability/Proliferation Assay**

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring specific ALK mutations.

Workflow:





Click to download full resolution via product page

Cell-Based Viability Assay Workflow.

#### **Detailed Methodology:**

 Cell Culture: ALK-dependent cell lines, such as Ba/F3 cells engineered to express specific EML4-ALK fusion variants with or without resistance mutations, are cultured in appropriate media.



- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
- Treatment: Cells are exposed to a serial dilution of **Envonalkib** or other ALK inhibitors.
- Incubation: The plates are incubated for a period, typically 72 hours, to allow for the assessment of the inhibitor's effect on cell proliferation.
- Viability Measurement: A viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent like CellTiter-Glo®) is added to the wells. The signal produced, which is proportional to the number of viable cells, is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration
  relative to untreated control cells. The IC50 value is determined by plotting the percentage of
  viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal
  dose-response curve.

## Conclusion

The available preclinical data indicates that **Envonalkib** is a potent ALK inhibitor with significant activity against several clinically important secondary mutations that drive resistance to first- and second-generation TKIs. Its efficacy against the L1196M and G1269S mutations, coupled with its potential to inhibit other resistance-conferring mutations, positions it as a promising therapeutic option for patients with ALK-positive NSCLC who have developed resistance to prior therapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Envonalkib Demonstrates Potent Activity Against Key ALK Secondary Resistance Mutations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10827855#validation-of-envonalkib-s-therapeutic-effect-in-secondary-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com